molecular formula C7H7N3O2 B2414685 4-Hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one CAS No. 66857-97-4

4-Hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

Cat. No.: B2414685
CAS No.: 66857-97-4
M. Wt: 165.152
InChI Key: QNVSQYOUDVTHNQ-UHFFFAOYSA-N
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Description

4-Hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one typically involves the annulation of a pyrazole ring onto a pyridine ring. One common method is the oxidative [3 + 3] annulation of enals with pyrazol-5-amines under mild reaction conditions using N-heterocyclic carbene catalysts . This method provides excellent yields and enantioselectivities.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the oxidative [3 + 3] annulation method suggests it could be adapted for larger-scale synthesis with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrazolopyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can exhibit different biological activities.

Scientific Research Applications

4-Hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one involves its interaction with specific molecular targets and pathways. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, influencing signal transduction pathways and altering cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other pyrazolopyridine derivatives.

Properties

IUPAC Name

4-hydroxy-1-methyl-7H-pyrazolo[3,4-b]pyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c1-10-7-4(3-8-10)5(11)2-6(12)9-7/h2-3H,1H3,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVSQYOUDVTHNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=CC(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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